

PND-1186 (VS-4718): A Technical Guide to its Effects on Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

PND-1186, also known as VS-4718, is a potent and selective, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK, a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors, playing a pivotal role in cell survival, proliferation, migration, and invasion.[4][5][6][7] Upregulation of FAK is observed in numerous cancer types and is often associated with tumor progression and metastasis.[6] This technical guide provides an in-depth overview of the mechanism of action of **PND-1186**, its effects on key signaling pathways, and detailed experimental protocols for its study.

Mechanism of Action

PND-1186 is a reversible and highly specific inhibitor of FAK, targeting its kinase activity.[2][4] It functions by blocking the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397).[2][3][4] [5] This autophosphorylation event is a critical initial step in FAK activation, creating a binding site for SH2 domain-containing proteins, most notably Src family kinases. By preventing this, **PND-1186** effectively abrogates the downstream signaling cascades initiated by FAK.

Quantitative Data on PND-1186 Activity



The inhibitory potency of **PND-1186** has been characterized in various assays, as summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of PND-1186

Target	Assay Type	IC50	Reference
Recombinant FAK	In vitro kinase assay	1.5 nM	[1][2][4][8][9]
FAK in breast carcinoma cells	Anti-phospho-specific immunoblotting (Tyr-397)	~100 nM	[2][4][8][9]
PYK2	In vitro assay	85 nM	[10]
PYK2 in multiple myeloma cells	In vivo assay	20 nM	[10]
Pediatric tumor cell lines	In vitro cell line panel	Median relative IC50 of 1.22 μM	[11][12]
MV-4-11 AML cells	Cell viability assay	200 nM	[13]

Table 2: In Vivo Efficacy of PND-1186



Cancer Model	Dosing Regimen	Effect	Reference
4T1 breast carcinoma subcutaneous tumors	30 mg/kg or 100 mg/kg s.c. (twice daily for 5 days)	100 mg/kg significantly reduced final tumor weight by 2-fold.	[2][8]
4T1 orthotopic breast carcinoma	150 mg/kg p.o. (twice daily)	Significantly inhibited tumor growth and spontaneous lung metastasis.	[5]
MDA-MB-231 breast carcinoma	0.5 mg/ml in drinking water	Prevented tumor growth and metastasis.	[5]
ID8 ovarian carcinoma ascites	0.5 mg/ml in drinking water	Inhibited tumor growth.	[4][14]
Pediatric solid tumor xenografts	50 mg/kg p.o. (twice daily for 21 days)	Induced significant differences in event-free survival distribution in 18 of 36 xenografts.	[11][12]
MV-4-11 AML subcutaneous xenografts	75 mg/kg p.o. (twice daily for 14 days)	Caused 50% tumor growth delay and extended median survival.	[13]
NUGC4 gastric cancer xenografts	50 mg/kg p.o. (twice daily)	Part of a combination therapy study.	[15]

Effects on Signal Transduction

PND-1186 modulates several critical signaling pathways implicated in cancer progression.

FAK/p130Cas Signaling

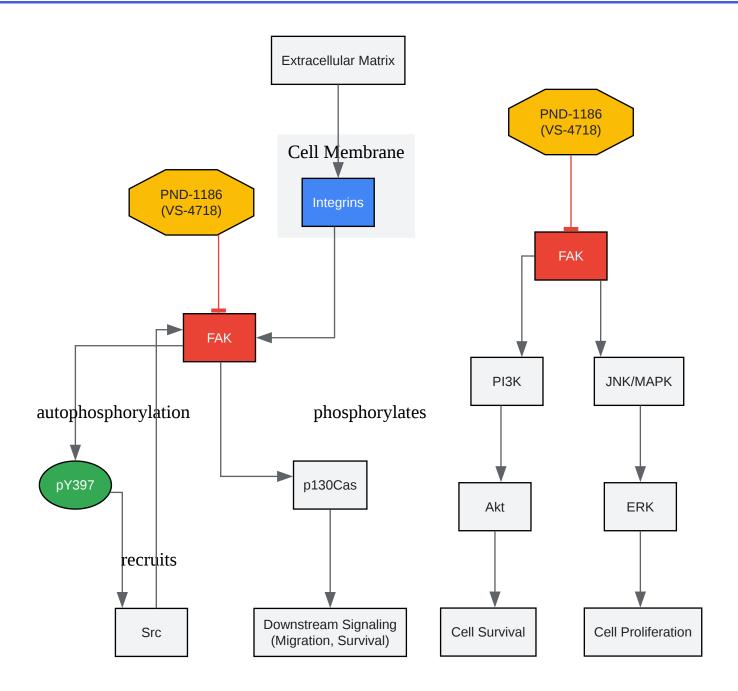




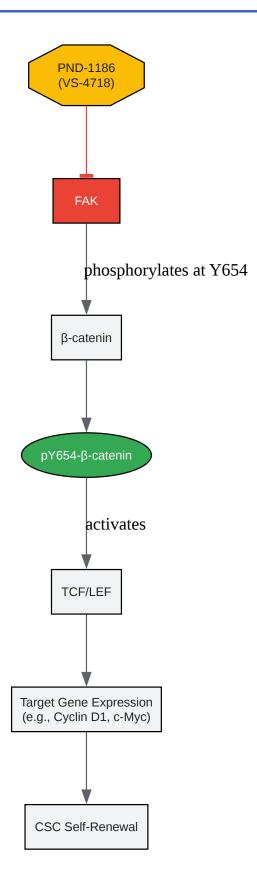


Inhibition of FAK autophosphorylation by **PND-1186** prevents the recruitment and subsequent phosphorylation of downstream substrates, including p130Cas.[8][9] Under non-adherent conditions, **PND-1186** has been shown to block the tyrosine phosphorylation of both FAK and p130Cas.[4][8][9] This disruption is significant as the FAK/p130Cas complex is crucial for cell migration and survival.













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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAK inhibitors in Cancer, a patent review PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]



- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [PND-1186 (VS-4718): A Technical Guide to its Effects on Signal Transduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684527#pnd-1186-vs-4718-and-its-effects-on-signal-transduction]

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